N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-[1,1'-biphenyl]-4-sulfonamide
Description
N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-[1,1'-biphenyl]-4-sulfonamide (CAS: 923173-38-0) is a heterocyclic sulfonamide derivative with a molecular formula of C25H20N4O2S and a molecular weight of 440.5 g/mol . Its structure comprises a 7-methylimidazo[1,2-a]pyrimidine core linked to a phenyl ring, which is further connected to a biphenyl sulfonamide moiety.
Properties
IUPAC Name |
N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-4-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2S/c1-18-15-16-29-17-24(27-25(29)26-18)21-7-11-22(12-8-21)28-32(30,31)23-13-9-20(10-14-23)19-5-3-2-4-6-19/h2-17,28H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMFVFAIJOYLDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-[1,1’-biphenyl]-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the imidazo[1,2-a]pyrimidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Attachment of the phenyl group: This step often involves a Suzuki coupling reaction, where a boronic acid derivative of the phenyl group is coupled with a halogenated imidazo[1,2-a]pyrimidine.
Introduction of the biphenyl sulfonamide moiety: This can be done through a sulfonation reaction followed by amide formation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-[1,1’-biphenyl]-4-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under certain conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the imidazo[1,2-a]pyrimidine ring or the sulfonamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-[1,1’-biphenyl]-4-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where sulfonamide derivatives are known to be effective.
Industry: The compound may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, depending on the specific application. The compound may exert its effects through binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Comparative Findings
Core Heterocycle Modifications
- Imidazo[1,2-a]pyrimidine vs. Imidazo[1,2-a]pyridine: The target compound’s pyrimidine core (vs. This may improve binding affinity in enzymatic pockets compared to the pyridine analog .
- Pyrazolo[3,4-d]pyrimidine Core: The compound in replaces imidazo[1,2-a]pyrimidine with a pyrazolo[3,4-d]pyrimidine scaffold.
Sulfonamide vs. Alternative Functional Groups
- Sulfonamide Retention : The target compound and F215-0308 retain the sulfonamide group, which is critical for hydrogen bonding (e.g., with serine or tyrosine residues in enzymes). In contrast, F215-0087 uses a butanamide group, which may reduce solubility and target affinity.
- Phenoxybenzene vs. Biphenyl Sulfonamide: F215-0308 substitutes the biphenyl group with a phenoxybenzene, increasing oxygen content (C25H20N4O3S vs. C25H20N4O2S). This could enhance solubility but reduce lipophilicity, impacting membrane permeability.
Substituent Effects
- Electron-Withdrawing Groups : Compound 3e incorporates a trifluoromethylphenyl group, which improves metabolic stability and bioavailability via electron-withdrawing effects. The target compound lacks fluorine but uses a methyl group on the imidazo[1,2-a]pyrimidine core for steric stabilization .
Biological Activity
N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-[1,1'-biphenyl]-4-sulfonamide is a synthetic compound belonging to the class of nitrogen-containing heterocycles. Its unique structural features confer significant biological activity, particularly in the fields of oncology and infectious diseases. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 440.5 g/mol |
| CAS Number | 923173-38-0 |
| Structural Features | Contains an imidazo[1,2-a]pyrimidine moiety fused with a biphenyl sulfonamide group |
This compound exhibits several mechanisms of action:
- Enzyme Inhibition: The compound has been identified as a potential inhibitor of various kinases involved in cancer progression. Studies indicate that it can alter enzyme activity by binding to specific active sites on these proteins, thereby inhibiting their function and leading to reduced tumor growth .
- Cell Cycle Modulation: Research has shown that this compound can induce cell cycle arrest in cancer cells. For instance, it has been reported to increase the percentage of cells in the G2/M phase, which is crucial for cancer treatment strategies aimed at halting cell division .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound:
- Inhibition of Tumor Cell Lines: The compound demonstrated submicromolar GI50 values against various cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). For example, IC50 values were reported as low as 0.15 μM against A549 cells .
- Mechanisms in Cancer Cells: The compound was found to increase the expression of pro-apoptotic markers such as caspase-3 and decrease anti-apoptotic markers like Bcl-2 in treated cancer cells . This suggests that it may promote apoptosis in malignant cells.
Antiviral and Anti-inflammatory Activities
In addition to its anticancer properties, there is emerging evidence that this compound may exhibit antiviral and anti-inflammatory effects:
- Antiviral Activity: Preliminary studies suggest that derivatives of this compound may inhibit viral replication through mechanisms similar to those observed in its anticancer activity .
- Anti-inflammatory Effects: Some research indicates that compounds within this class could modulate inflammatory pathways, potentially offering therapeutic benefits for inflammatory diseases .
Case Studies
Several case studies underscore the efficacy of this compound:
- Study on Lung Cancer Cells: A study evaluated the effects of this compound on A549 lung cancer cells. Results showed a significant reduction in cell viability and increased apoptosis markers after treatment with IC50 concentrations .
- In Vivo Models: Animal models treated with this compound exhibited reduced tumor sizes compared to control groups. The mechanism was linked to both direct cytotoxic effects on tumor cells and modulation of immune responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
